Dimethyl (trifluoromethyl)phosphonate
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Overview
Description
Dimethyl (trifluoromethyl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (trifluoromethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with trifluoromethyl iodide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (trifluoromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (trifluoromethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which dimethyl (trifluoromethyl)phosphonate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other biomolecules through its phosphonate moiety .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl (trifluoromethyl)phosphonate include:
Dimethyl methylphosphonate: Lacks the trifluoromethyl group and has different reactivity and applications.
Diethyl (trifluoromethyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive phosphonate compounds .
Properties
IUPAC Name |
dimethoxyphosphoryl(trifluoro)methane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3O3P/c1-8-10(7,9-2)3(4,5)6/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZUVHQLKGGWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527796 |
Source
|
Record name | Dimethyl (trifluoromethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89262-62-4 |
Source
|
Record name | Dimethyl (trifluoromethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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